molecular formula C12H10NO5P B160774 4-Nitrophenyl hydrogen phenylphosphonate CAS No. 57072-35-2

4-Nitrophenyl hydrogen phenylphosphonate

Cat. No. B160774
CAS RN: 57072-35-2
M. Wt: 279.18 g/mol
InChI Key: NRGZTHQFAQCJCQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenylphosphonate is a compound with the molecular formula C12H9NO5P . It has an average mass of 278.178 Da and a monoisotopic mass of 278.022369 Da . This compound is a substrate for 5’-nucleotide phosphodiesterases .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents have been discussed .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .


Physical And Chemical Properties Analysis

The compound has a boiling point of 465.4±47.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.2 mmHg at 25°C, and it has an enthalpy of vaporization of 76.6±3.0 kJ/mol . The flash point is 235.2±29.3 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

4-Nitrophenyl hydrogen phenylphosphonate: A Comprehensive Analysis

Enzyme Substrate in Biochemistry: This compound serves as a substrate for 5′-Nucleotide Phosphodiesterase, an enzyme that plays a crucial role in nucleic acid metabolism. It’s also an adenosine receptor agonist, indicating potential applications in studying signal transduction pathways .

Hydrolysis Studies: The hydrolysis of phosphonate esters is a significant reaction in chemistry, and 4-Nitrophenyl hydrogen phenylphosphonate can be used to study this process under various conditions, providing insights into reaction mechanisms .

Catalysis Research: In materials science, the reduction of 4-nitrophenol is a benchmark reaction to assess the activity of nanostructured materials. This compound could be used to explore catalytic properties and efficiencies of new materials .

Safety And Hazards

The safety data sheet for 4-Nitrophenyl hydrogen phenylphosphonate indicates that it is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category …) . In case of a fire, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

properties

IUPAC Name

(4-nitrophenoxy)-phenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGZTHQFAQCJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205683
Record name O-4-Nitrophenyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl hydrogen phenylphosphonate

CAS RN

57072-35-2
Record name O-4-Nitrophenyl phenylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-4-Nitrophenyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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